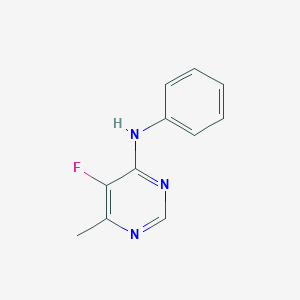
5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine is a chemical compound that belongs to the pyrimidine class of organic compounds. It has a molecular formula of C13H11FN4 and a molecular weight of 244.25 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in drug development and disease treatment.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine involves the inhibition of protein kinases, particularly the Aurora kinase family. This results in the disruption of cell division and proliferation, leading to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, it has also been found to inhibit the growth of several fungal and bacterial strains by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
Studies have shown that 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine exhibits potent cytotoxic effects on cancer cells, with IC50 values in the low micromolar range. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells. Additionally, it has been found to exhibit antifungal and antimicrobial activity, indicating its potential use in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine is its potent inhibitory activity against protein kinases, particularly the Aurora kinase family. This makes it a promising candidate for the development of anticancer drugs. Additionally, it has also been found to exhibit antifungal and antimicrobial activity, indicating its potential use in the treatment of infectious diseases. However, one of the limitations of this compound is its relatively low yield during synthesis, which can make large-scale production difficult.
Zukünftige Richtungen
There are several future directions for the study of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine. One area of research could be the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies could be conducted to investigate its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, the development of more potent and selective inhibitors of protein kinases could also be explored, with the aim of improving the efficacy and safety of anticancer drugs.
Synthesemethoden
The synthesis of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine involves the reaction of 5-fluoro-6-methyl-2-nitropyrimidine with aniline in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction is carried out in a solvent such as ethanol or ethyl acetate, and the product is obtained through filtration and purification steps. The yield of the product is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against several protein kinases, including the Aurora kinase family, which are involved in cell division and proliferation. This makes it a promising candidate for the development of anticancer drugs. Additionally, it has also been found to exhibit antifungal and antimicrobial activity, indicating its potential use in the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
5-fluoro-6-methyl-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-8-10(12)11(14-7-13-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDXDLDZSRNSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2848457.png)

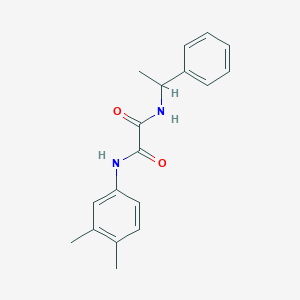
![Ethyl 2-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethylamino]acetate](/img/structure/B2848461.png)


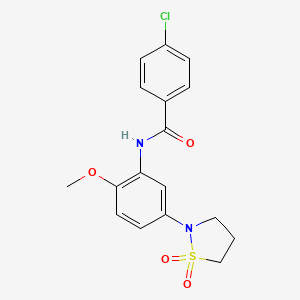
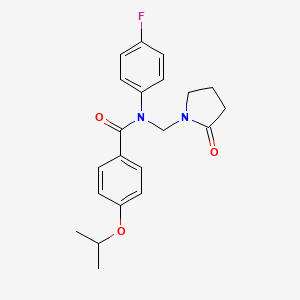
![N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(2-thienylcarbonyl)oxy]amine](/img/structure/B2848471.png)
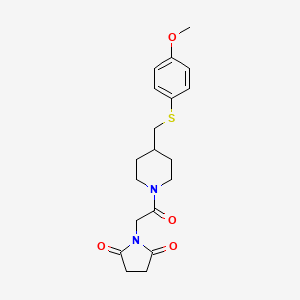

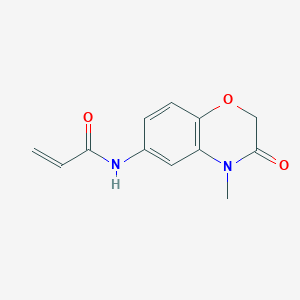
![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2848476.png)